(3S)-3-[(2,3--Dihydro-5-methoxy-1H-inden-4-yl)oxy]pyrrolidine hydrochloride
Overview
Description
Org 37684 is a synthetic organic compound developed by Organon. It acts as a potent and selective agonist for the serotonin 2 receptor family, with the highest affinity at serotonin 2C and the lowest at serotonin 2B subtypes . This compound has been researched for its potential anorectic effects, making it a candidate for weight loss treatments .
Mechanism of Action
Target of Action
Org 37684, also known as (3S)-3-[(2,3–Dihydro-5-methoxy-1H-inden-4-yl)oxy]pyrrolidine hydrochloride, is a potent and selective agonist for the 5-HT2 receptor family . It has the highest affinity for the 5-HT2C receptor , followed by the 5-HT2B and 5-HT2A subtypes . The 5-HT2C receptor is a subtype of the 5-HT2 receptor that binds the neurotransmitter serotonin .
Mode of Action
As an agonist, Org 37684 binds to the 5-HT2C receptor, mimicking the action of serotonin . This binding triggers a series of biochemical reactions that result in the activation of the receptor and the subsequent physiological responses .
Result of Action
Org 37684 has been shown to have anorectic effects in animal studies, meaning it can suppress or reduce appetite . This has led to research into its potential use as a weight loss drug in humans .
Biochemical Analysis
Biochemical Properties
ORG-37684 exhibits a rank order of potency of 5-HT2C > 5-HT2B > 5-HT2A . This indicates that ORG-37684 has a higher affinity for the 5-HT2C receptor, making it more likely to bind and exert its effects on this receptor . The nature of these interactions involves the binding of ORG-37684 to these receptors, which can influence the activity of various enzymes and proteins within the cell .
Cellular Effects
The cellular effects of ORG-37684 are primarily due to its action on the 5-HT2C receptor. By acting as an agonist, ORG-37684 can activate this receptor, leading to a cascade of intracellular events. These can include changes in cell signaling pathways, alterations in gene expression, and modifications to cellular metabolism .
Molecular Mechanism
The molecular mechanism of ORG-37684 involves its binding to the 5-HT2C receptor. As an agonist, it mimics the action of serotonin, the natural ligand for this receptor. This binding can lead to the activation or inhibition of various enzymes, changes in the expression of certain genes, and alterations in cellular metabolism .
Dosage Effects in Animal Models
The effects of ORG-37684 in animal models have shown it to have anorectic effects, potentially making it useful as a weight loss drug
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Org 37684 involves the reaction of (2,3-dihydro-5-methoxy-1H-inden-4-yl)oxy with pyrrolidine under specific conditions . The detailed synthetic route includes:
Starting Materials: (2,3-dihydro-5-methoxy-1H-inden-4-yl)oxy and pyrrolidine.
Reaction Conditions: The reaction is typically carried out in an organic solvent such as dichloromethane or toluene, under an inert atmosphere like nitrogen or argon.
Catalysts and Reagents: Commonly used catalysts include palladium on carbon or other transition metal catalysts.
Temperature and Time: The reaction is conducted at elevated temperatures, usually between 60-80°C, for several hours to ensure complete conversion.
Industrial Production Methods
Industrial production of Org 37684 follows similar synthetic routes but on a larger scale. The process involves:
Bulk Reactors: Large-scale reactors with precise temperature and pressure controls.
Purification: The product is purified using techniques such as crystallization, distillation, or chromatography to achieve high purity.
Quality Control: Rigorous quality control measures are implemented to ensure the consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Org 37684 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Org 37684 can undergo nucleophilic substitution reactions with reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: The major products include carboxylic acids or ketones.
Reduction: The major products are alcohols or amines.
Substitution: The major products are substituted derivatives of Org 37684.
Scientific Research Applications
Org 37684 has a wide range of scientific research applications, including:
Chemistry: Used as a reference compound in the study of serotonin receptor agonists.
Biology: Investigated for its effects on serotonin receptors in various biological systems.
Medicine: Researched for its potential use in treating obesity and related metabolic disorders.
Industry: Utilized in the development of new pharmaceuticals targeting serotonin receptors.
Comparison with Similar Compounds
Similar Compounds
Quipazine: Another serotonin receptor agonist with a broader receptor profile.
ORG-12962: A compound with similar receptor affinity but different pharmacokinetic properties.
Uniqueness
Org 37684 is unique due to its high selectivity for serotonin 2C receptors, which makes it a valuable tool for studying the specific effects of serotonin 2C receptor activation . Its selective profile also reduces the likelihood of off-target effects compared to less selective compounds like quipazine .
Properties
IUPAC Name |
(3S)-3-[(5-methoxy-2,3-dihydro-1H-inden-4-yl)oxy]pyrrolidine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO2.ClH/c1-16-13-6-5-10-3-2-4-12(10)14(13)17-11-7-8-15-9-11;/h5-6,11,15H,2-4,7-9H2,1H3;1H/t11-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KJEAKWPQCIAVGR-MERQFXBCSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C2=C(CCC2)C=C1)OC3CCNC3.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C2=C(CCC2)C=C1)O[C@H]3CCNC3.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.77 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does ORG 37684 interact with its target and what are the downstream effects?
A1: ORG 37684 acts as an agonist at serotonin (5-HT) receptors, specifically exhibiting activity at the 5-HT2C subtype [, , , , ]. Binding to these receptors, primarily found in the central nervous system, triggers a cascade of intracellular events. While the precise downstream effects are complex and depend on various factors, studies have linked 5-HT2C receptor activation to modulation of neurotransmitter release (including dopamine and norepinephrine) and influence on behaviors like feeding and locomotion [, , ].
Q2: What is the structure of ORG 37684 and how does it relate to its activity?
A2: While the provided research doesn't delve into detailed structure-activity relationships for ORG 37684, it highlights its classification as a 5-HT2C receptor agonist [, , ]. Understanding the structural features contributing to its binding affinity and selectivity for this receptor subtype would require further investigations. Comparing its structure to other known 5-HT2C ligands and exploring modifications could provide valuable insights into its pharmacophore.
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